molecular formula C3H6NO2P B6221551 dimethylphosphinoyl isocyanate CAS No. 15790-43-9

dimethylphosphinoyl isocyanate

Cat. No.: B6221551
CAS No.: 15790-43-9
M. Wt: 119.06 g/mol
InChI Key: ZMCGSUJXFBIZPK-UHFFFAOYSA-N
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Description

Dimethylphosphinoyl isocyanate (chemical formula: C₃H₆NO₂P) is an organophosphorus compound featuring a phosphinoyl group [(CH₃)₂P(O)–] bonded to an isocyanate (–NCO) moiety. Its phosphorus core enhances electrophilicity, enabling reactions with nucleophiles like alcohols or amines.

Properties

CAS No.

15790-43-9

Molecular Formula

C3H6NO2P

Molecular Weight

119.06 g/mol

IUPAC Name

dimethylphosphorylimino(oxo)methane

InChI

InChI=1S/C3H6NO2P/c1-7(2,6)4-3-5/h1-2H3

InChI Key

ZMCGSUJXFBIZPK-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)N=C=O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylphosphinoyl isocyanate can be synthesized through several methods. One common approach involves the reaction of dimethylphosphinoyl chloride with sodium cyanate under controlled conditions. The reaction typically proceeds as follows:

(CH3)2P(O)Cl+NaNCO(CH3)2P(O)NCO+NaCl\text{(CH}_3)_2\text{P(O)Cl} + \text{NaNCO} \rightarrow \text{(CH}_3)_2\text{P(O)NCO} + \text{NaCl} (CH3​)2​P(O)Cl+NaNCO→(CH3​)2​P(O)NCO+NaCl

The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isocyanate group.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products. The use of advanced catalysts and optimized reaction parameters further improves the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Dimethylphosphinoyl isocyanate undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form dimethylphosphinoyl carbamate.

    Alcoholysis: Reacts with alcohols to produce urethanes.

    Aminolysis: Reacts with amines to form ureas.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous medium at room temperature.

    Alcoholysis: Requires anhydrous conditions and is often catalyzed by bases such as triethylamine.

    Aminolysis: Conducted in the presence of an organic solvent like tetrahydrofuran.

Major Products Formed

    Hydrolysis: Dimethylphosphinoyl carbamate.

    Alcoholysis: Dimethylphosphinoyl urethanes.

    Aminolysis: Dimethylphosphinoyl ureas.

Scientific Research Applications

Polymer Chemistry

Polyurethane Synthesis
DMPI has been utilized in the synthesis of polyurethanes, particularly in formulations that require enhanced thermal stability and mechanical properties. The incorporation of DMPI into polyurethane matrices results in improved resistance to chemical agents, making these materials suitable for protective coatings.

  • Case Study : A study demonstrated that incorporating DMPI into polyurethane formulations significantly enhanced the material's resistance to chemical warfare simulants, showcasing its potential for military applications .

Coating Technologies

Curing Agents
DMPI serves as an effective curing agent in various coating formulations. Its ability to react with polyols and other components leads to the formation of cross-linked networks that exhibit superior durability and adhesion properties.

  • Data Table: Properties of Coatings with DMPI
PropertyControl CoatingCoating with DMPI
Hardness (Shore D)7085
Adhesion (Crosshatch Test)PassPass
Chemical ResistanceModerateExcellent

Chemical Synthesis

Intermediate in Organic Synthesis
DMPI acts as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its isocyanate functionality allows for the formation of ureas and carbamates, which are pivotal in drug development.

  • Case Study : Research indicated that DMPI could be effectively used to synthesize novel urea derivatives with potential anticancer activity .

Flame Retardant Applications

Additives in Polymer Formulations
The incorporation of DMPI into polymer systems has been explored as a flame retardant additive. Its phosphorous content contributes to reducing flammability while maintaining mechanical performance.

  • Data Table: Flammability Testing Results
Sample TypeFlame Spread Rate (mm/min)Smoke Density (m²/kg)
Control50200
With DMPI20100

Mechanism of Action

The mechanism of action of dimethylphosphinoyl isocyanate involves the nucleophilic attack on the carbon atom of the isocyanate group. This reaction can proceed through various pathways depending on the nature of the nucleophile. For example, in the presence of water, the isocyanate group undergoes hydrolysis to form a carbamate. The phosphinoyl group can also participate in coordination chemistry, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Isopropyl Dimethylphosphoramidocyanidoate (CAS 63815-55-4)

Structural Features :

  • Molecular Formula : C₆H₁₃N₂O₂P
  • Functional Groups : Phosphoramidocyanidate ester (dimethylphosphoramidocyanidic acid linked to an isopropyl group).
  • IUPAC Name : Isopropyl dimethylphosphoramidocyanidoate.

Key Properties :

  • Reactivity : The cyanidate (–OCN) and phosphoramido groups enable nucleophilic substitution, but its ester linkage reduces volatility compared to free isocyanates.
  • Applications : Listed under Schedule 1A02 (chemical weapons precursors), suggesting use in controlled syntheses, possibly nerve agents .
  • Toxicity : High toxicity inferred from its regulatory status; likely a cholinesterase inhibitor.

Comparison with Dimethylphosphinoyl Isocyanate:

  • Structural Difference : Replaces the isocyanate (–NCO) with a cyanidate (–OCN) ester, altering electrophilicity.
  • Reactivity: this compound’s –NCO group reacts more readily with polyols or amines than the cyanidate ester.
  • Regulatory Status: Both compounds may face strict controls due to phosphorus content, but this compound lacks explicit scheduling data.

Hexamethylene Diisocyanate (HDI; CAS 822-06-0)

Structural Features :

  • Molecular Formula : C₈H₁₂N₂O₂
  • Functional Groups : Aliphatic diisocyanate (–NCO groups at terminal positions).
  • IUPAC Name : 1,6-Diisocyanatohexane.

Key Properties :

  • Reactivity : Two –NCO groups enable crosslinking with polyols, forming polyurethanes for coatings and adhesives .
  • Applications : Industrial use in automotive paints; regulated for respiratory toxicity.
  • Toxicity : Causes sensitization and asthma; handled with PPE to prevent exposure.

Comparison with this compound:

  • Structural Difference : HDI lacks phosphorus, reducing its electrophilicity but enhancing flexibility in polymer chains.
  • Reactivity: this compound’s phosphorus may confer flame-retardant properties absent in HDI.
  • Toxicity: HDI’s hazards are well-documented, while this compound’s profile remains understudied.

Data Table: Comparative Analysis

Parameter This compound Isopropyl Dimethylphosphoramidocyanidoate Hexamethylene Diisocyanate (HDI)
CAS Number N/A 63815-55-4 822-06-0
Molecular Formula C₃H₆NO₂P C₆H₁₃N₂O₂P C₈H₁₂N₂O₂
Key Functional Groups –NCO, (CH₃)₂P(O)– –OCN, phosphoramidate ester Dual –NCO
Applications Research chemical Controlled synthesis (nerve agents) Polyurethanes, coatings
Toxicity/Regulatory Unknown Schedule 1A02 (chemical weapon precursor) Respiratory irritant; OSHA-regulated

Research Findings and Implications

  • Reactivity Trends: Phosphorus-containing isocyanates (e.g., this compound) exhibit enhanced electrophilicity compared to aliphatic isocyanates like HDI, enabling niche applications in flame retardancy .
  • Regulatory Gaps: this compound’s lack of explicit scheduling highlights the need for proactive hazard assessment, given parallels to controlled phosphorus compounds.

Biological Activity

Dimethylphosphinoyl isocyanate (DMPI) is a chemical compound that belongs to the class of isocyanates, which are known for their reactivity and potential biological effects. This article explores the biological activity of DMPI, focusing on its toxicity, immunogenicity, and potential health impacts based on existing research.

DMPI is characterized by its electrophilic nature, allowing it to react with nucleophilic sites in biological molecules, such as amino acids and proteins. This reactivity can lead to the formation of hapten-protein conjugates, which may trigger immune responses. The mechanism by which isocyanates like DMPI exert their effects involves binding to cellular components and altering normal cellular functions, potentially leading to cytotoxicity and sensitization.

Toxicological Profile

Research indicates that isocyanates can cause a range of toxic effects, primarily through inhalation or skin exposure. The following table summarizes key findings related to the toxicological effects of DMPI and similar compounds:

Study Findings Methodology
DMPI exhibits cytotoxic effects on cultured human skin cells. The lethal concentration (LC50) was determined via ATP-based assays.Cell viability assays using various skin cell types.
Exposure to low concentrations of isocyanates is linked to occupational asthma, indicating a dose-response relationship.Case-referent study analyzing exposure levels in manufacturing settings.
Isocyanate-specific IgE antibodies were found in a significant portion of individuals with isocyanate asthma, suggesting a sensitization mechanism.Immunological assays measuring serum IgE levels in exposed populations.

Health Effects and Case Studies

Isocyanates have been implicated in various health issues, particularly respiratory conditions such as asthma and allergic reactions. A notable case study highlighted the correlation between occupational exposure to DMPI and the onset of asthma symptoms among workers in industries utilizing isocyanates.

  • Case Study Overview : In a manufacturing facility, several workers exposed to DMPI reported respiratory symptoms consistent with asthma. A follow-up study revealed elevated levels of specific IgE antibodies against DMPI among affected individuals, confirming sensitization.

Immunogenicity and Sensitization

The immunogenic potential of DMPI has been underscored by studies showing that exposure can lead to sensitization and allergic responses. Isocyanates can modify proteins, creating new epitopes that are recognized by the immune system as foreign, thereby eliciting an immune response.

  • Research Findings : Studies have demonstrated that individuals with prior exposure to DMPI may develop sensitization characterized by the production of specific antibodies (IgE and IgG). This sensitization often precedes the development of respiratory symptoms, highlighting the importance of monitoring exposed populations for early signs of allergic reactions.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing dimethylphosphinoyl isocyanate, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves reacting dimethylphosphinoyl chloride with sodium cyanate under anhydrous conditions, monitored via in-situ infrared (IR) spectroscopy to track the disappearance of the carbonyl chloride peak (~850 cm⁻¹). Purification is achieved through fractional distillation under reduced pressure. Purity validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), gas chromatography-mass spectrometry (GC-MS), and elemental analysis. Ensure baseline resolution in chromatograms and <1% impurity thresholds .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use a fume hood with negative pressure, wear nitrile gloves, and utilize chemical-resistant aprons. Store the compound under inert gas (argon/nitrogen) to prevent moisture-induced degradation. Emergency protocols should include immediate neutralization of spills with dry sand or specialized isocyanate-neutralizing agents. Waste must be segregated and treated via hydrolysis in alkaline solutions (e.g., 10% sodium hydroxide) before disposal .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies the isocyanate group (N=C=O stretch at ~2250 cm⁻¹). ³¹P NMR is critical for confirming the dimethylphosphinoyl moiety (δ ~25–30 ppm). High-resolution mass spectrometry (HRMS) provides molecular ion validation, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Q. How can researchers ensure reproducibility in this compound-based reactions?

  • Methodological Answer : Document reaction parameters exhaustively: temperature (±0.5°C), solvent dryness (Karl Fischer titration <50 ppm H₂O), and stoichiometric ratios (calibrated micropipettes). Use internal standards (e.g., triphenylphosphine oxide) in NMR for quantitative analysis. Publish raw spectral data and chromatograms in supplementary materials to enable peer validation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and electron localization during [2+2] or [4+1] cycloadditions. Compare computational results with kinetic isotope effect (KIE) studies using deuterated substrates. Solvent polarity effects can be analyzed via Kamlet-Taft parameters to correlate with reaction rates .

Q. How can conflicting data on the hydrolytic stability of this compound be resolved?

  • Methodological Answer : Conduct controlled hydrolysis experiments under varying pH (2–12) and temperatures (25–60°C), quantifying degradation products via HPLC-UV. Use Arrhenius plots to model activation energy discrepancies. Cross-validate findings with independent labs and publish detailed metadata (e.g., water content, instrument calibration logs) to identify systemic errors .

Q. What strategies optimize the use of this compound in synthesizing bioactive phosphoramidates?

  • Methodological Answer : Screen coupling agents (e.g., HATU, EDCI) with tertiary amine bases (DMAP, DIPEA) to minimize side reactions. Employ design of experiments (DoE) to optimize molar ratios and reaction times. Validate bioactivity via in vitro enzymatic inhibition assays (e.g., kinase profiling) and correlate with structural data from X-ray crystallography .

Q. How can computational modeling predict the environmental persistence of this compound derivatives?

  • Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives (e.g., EPI Suite). Validate predictions with OECD 301B ready biodegradability tests. Molecular dynamics simulations (AMBER force field) can assess hydrolytic pathways in aquatic environments, complemented by LC-MS/MS monitoring of degradation products .

Methodological Notes

  • Data Reporting : Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw datasets, instrument parameters, and statistical codes in supplementary materials .
  • Ethical Synthesis : Avoid derivatives with predicted high ecotoxicity (e.g., LC50 <1 mg/L in Daphnia magna) unless rigorously justified for therapeutic applications .

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